molecular formula C6H8O2 B026620 (1R,2R)-cyclohexa-3,5-diene-1,2-diol CAS No. 103302-38-1

(1R,2R)-cyclohexa-3,5-diene-1,2-diol

Cat. No. B026620
M. Wt: 112.13 g/mol
InChI Key: YDRSQRPHLBEPTP-PHDIDXHHSA-N
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Description

Synthesis Analysis

The synthesis of a single enantiomer of immuno-PET linker-chelator (1R,2R)-RESCA-TFP from commercially available (1R,2R)-1,2-diaminocyclohexane involves a reductive amination, a trialkylation, a saponification followed by EDCI-promoted TFP ester formation.


Molecular Structure Analysis

The molecular formula of “(1R,2R)-(-)-1,2-Diaminocyclohexane” is C6H14N2 .


Chemical Reactions Analysis

The multienzymatic cascade reactions via enzyme complex by immobilization have been discussed in the context of this compound. The selective current responses of antigen-antibody reactions on chiral electrode surfaces for different incubation time and varying AFP concentrations were monitored.


Physical And Chemical Properties Analysis

Diastereomers, such as “(1R,2R)-(-)-1,2-Diaminocyclohexane”, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations.

Scientific Research Applications

Enantiocontrolled Synthesis Routes

(1R,2R)-cyclohexa-3,5-diene-1,2-diol has been utilized in asymmetric dihydroxylation processes. Notably, meso-symmetric 1,2-O-benzylidene-cis-cyclohexa-3,5-diene-1,2-diol exhibited practical enantioselectivity, enabling the production of optically active diols. These diols could be converted into optically pure (+)-conduritol E, demonstrating the compound's utility in synthesizing specific chiral molecules (Takano, Yoshimitsu, & Ogasawara, 1994).

Application in Synthesis of Natural Occurring Epoxides

Cyclohexa-3,5-diene-1,2-trans-diols have seen extensive application in the synthesis of naturally occurring epoxides. These compounds have been pivotal in developing synthetic methods since the 1970s, particularly with the increased availability of enantiomerically pure variants, leading to new synthetic opportunities (Hausmann, Pietruszka, & Schumacher, 2012).

Bromination Studies

Studies on bromination of cyclohexa-1,3-diene and (R,S)-Cyclohexa-3,5-diene-1,2-diol have provided insights into the structural configurations of brominated cyclohexenes. This research has implications for understanding the mechanisms of bromination and its products in similar dienes (Han, Khedekar, Masnovi, & Baker, 1999).

Reactions with Ketenes

Reactions of cis-cyclohexa-3,5-diene-1,2-diol derivatives with ketenes like diphenylketene and methylphenylketene have been explored. These studies offer valuable insights into the ionic mechanisms of these reactions, contributing to the understanding of polyoxygenated cyclohexane derivatives synthesis (Roberts, Sutton, & Wright, 1996).

Synthesis of Conduritol D Derivatives

cis-Cyclohexa-3,5-diene-1,2-diols, available from microbial oxidation of aromatic compounds, have been used to synthesize 5-substituted conduritols D. This application underscores the compound's versatility in generating chiral intermediates from simple precursors (Carless, Busia, Dove, & Malik, 1993).

Synthesis of Quercitols and Bromoquercitols

(1R,2R)-cyclohexa-3,5-diene-1,2-diol has been used in the synthesis of various quercitols and bromoquercitols, starting from cyclohexa-1,4-diene. These syntheses demonstrate the compound's utility in creating complex organic molecules with potential biological applications (Aydin, Savran, Aktaş, Baran, & Balcı, 2013).

Safety And Hazards

“(1R,2R)-(-)-1,2-Diaminocyclohexane” causes severe skin burns and eye damage. It may cause respiratory irritation .

Future Directions

Chiral AIE polymers have gained widespread interests because of their superior luminescent properties and a wide range of potential applications .

properties

IUPAC Name

(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRSQRPHLBEPTP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]([C@@H](C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880014, DTXSID30880019
Record name trans-3,5-Cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-3,5-Cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-1,2-Dihydrobenzene-1,2-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(1R,2R)-cyclohexa-3,5-diene-1,2-diol

CAS RN

18905-30-1, 103302-38-1, 26931-79-3
Record name rel-(1R,2R)-3,5-Cyclohexadiene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18905-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3,5-Cyclohexadiene-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Cyclohexadiene-1,2-diol, trans-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103302381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,5-Cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-3,5-Cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRANS-3,5-CYCLOHEXADIENE-1,2-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUO5FC8Y8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-1,2-Dihydrobenzene-1,2-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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